![molecular formula C10H11N5 B14622240 Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- CAS No. 61006-82-4](/img/structure/B14622240.png)
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which incorporates both pyridine and triazine rings, making it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the use of dicationic molten salts as catalysts has been documented to facilitate the synthesis of related pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often leverage high-yielding reactions and environmentally friendly catalysts. The use of green solvents like ethanol and solvent-free conditions are preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-e]-1,2,4-triazine oxides, while substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . This makes it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyridine-pyrimidine scaffold and exhibit comparable biological activities.
Pyridazines: Another class of heterocycles with two adjacent nitrogen atoms, known for their diverse pharmacological properties.
Uniqueness: Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- is unique due to its specific triazine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
61006-82-4 |
|---|---|
Fórmula molecular |
C10H11N5 |
Peso molecular |
201.23 g/mol |
Nombre IUPAC |
3-pyrrolidin-1-ylpyrido[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C10H11N5/c1-2-7-15(6-1)10-12-9-8(13-14-10)4-3-5-11-9/h3-5H,1-2,6-7H2 |
Clave InChI |
BSAOWJGMEFDPQS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC3=C(C=CC=N3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




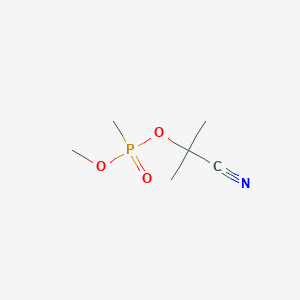

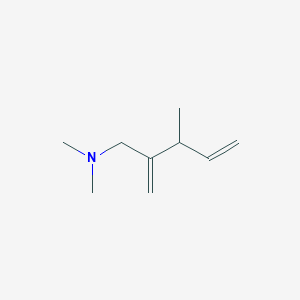
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)
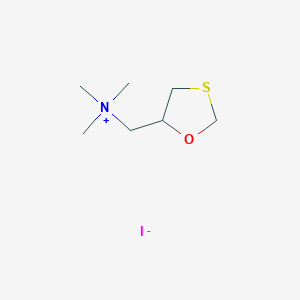
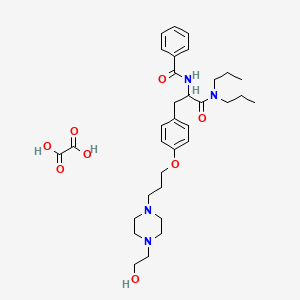
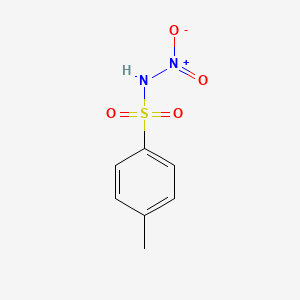
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
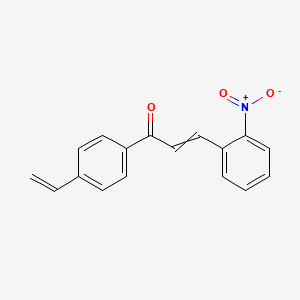
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
